N-(4,4-Difluorocyclohexyl)glycine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves several steps. One common method includes the reaction of 4,4-difluorocyclohexylamine with glycine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-(4,4-Difluorocyclohexyl)glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,4-Difluorocyclohexyl)glycine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4,4-Difluorocyclohexyl)glycine hydrochloride can be compared with other similar compounds, such as:
- N-(4-Fluorocyclohexyl)glycine hydrochloride
- N-(4,4-Dichlorocyclohexyl)glycine hydrochloride
- N-(4,4-Dibromocyclohexyl)glycine hydrochloride
These compounds share similar structures but differ in the substituents on the cyclohexyl ring. The presence of different halogen atoms can influence their chemical properties and biological activities, making N-(4,4-Difluorocyclohexyl)glycine hydrochloride unique in its specific applications .
Properties
Molecular Formula |
C8H14ClF2NO2 |
---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
2-[(4,4-difluorocyclohexyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-6(2-4-8)11-5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H |
InChI Key |
JNVJFOJMLRTHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.